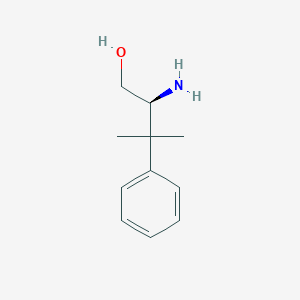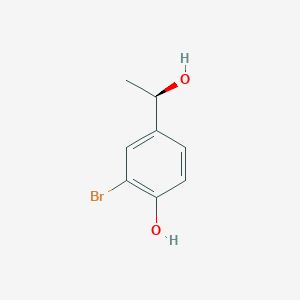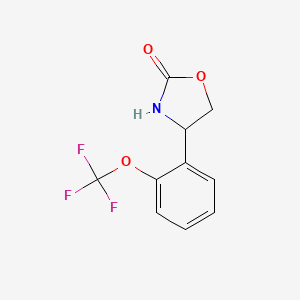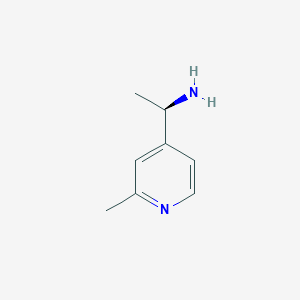
Methyl 4-amino-2-hydroxypyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-2-hydroxypyrimidine-5-carboxylate is a pyrimidine derivative, which is a type of aromatic heterocyclic organic compound Pyrimidines are known for their wide range of biological activities and are found in many important biomolecules, including nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-2-hydroxypyrimidine-5-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of suitable precursors in the presence of catalysts. For example, a ZnCl₂-catalyzed three-component coupling reaction can be used to synthesize various pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH₄I to promote a three-component tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-amino-2-hydroxypyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
Methyl 4-amino-2-hydroxypyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of methyl 4-amino-2-hydroxypyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-5-hydroxymethyl-2-methylpyrimidine: This compound is structurally similar and shares some biological activities.
2-aminopyrimidine derivatives: These compounds have similar chemical properties and are used in various applications.
Uniqueness
Methyl 4-amino-2-hydroxypyrimidine-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of amino, hydroxyl, and carboxylate groups makes it a versatile compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C6H7N3O3 |
|---|---|
Molekulargewicht |
169.14 g/mol |
IUPAC-Name |
methyl 6-amino-2-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C6H7N3O3/c1-12-5(10)3-2-8-6(11)9-4(3)7/h2H,1H3,(H3,7,8,9,11) |
InChI-Schlüssel |
QZHBTZCUALYVJQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(NC(=O)N=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


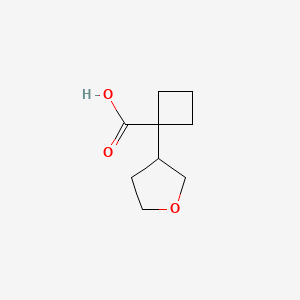
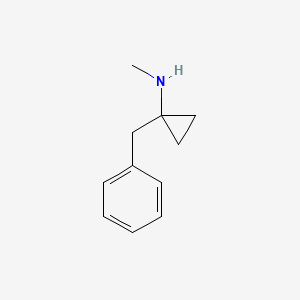
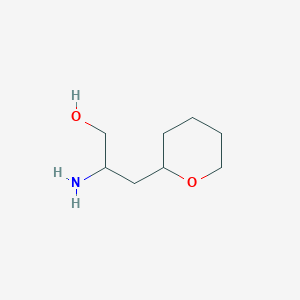
![2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole](/img/structure/B13607233.png)


![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride](/img/structure/B13607254.png)
![3-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13607257.png)

